molecular formula C16H15ClN4O4 B12164933 ethyl 4-(2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

ethyl 4-(2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B12164933
M. Wt: 362.77 g/mol
InChI Key: KUACZWMWGDAOBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a sophisticated chemical scaffold of significant interest in medicinal chemistry and oncology research. This compound serves as a critical synthetic intermediate in the development of novel, multi-targeted kinase inhibitors. Its core structure combines a dihydropyrimidine motif with a fused pyridopyrimidine system, a design that mimics purine bases, allowing it to compete with ATP for binding in the catalytic cleft of various kinases. Researchers are primarily investigating its utility as a precursor to potent inhibitors of Cyclin-Dependent Kinases (CDKs) and other cancer-relevant kinases. Inhibitors derived from this scaffold have demonstrated promising anti-proliferative activity by inducing cell cycle arrest and apoptosis in various human cancer cell lines. The presence of the chloro and ester functional groups makes it a versatile building block for further chemical elaboration via cross-coupling reactions and functional group interconversions, enabling the exploration of structure-activity relationships (SAR). Its primary research value lies in the creation of new chemical entities for targeted cancer therapy development , particularly for cancers dependent on dysregulated CDK and kinase signaling pathways.

Properties

Molecular Formula

C16H15ClN4O4

Molecular Weight

362.77 g/mol

IUPAC Name

ethyl 4-(2-chloro-4-oxopyrido[1,2-a]pyrimidin-3-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C16H15ClN4O4/c1-3-25-15(23)10-8(2)18-16(24)20-12(10)11-13(17)19-9-6-4-5-7-21(9)14(11)22/h4-7,12H,3H2,1-2H3,(H2,18,20,24)

InChI Key

KUACZWMWGDAOBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=C(N=C3C=CC=CN3C2=O)Cl)C

Origin of Product

United States

Preparation Methods

Biginelli-Inspired Cyclocondensation

The tetrahydropyrimidine core of the target compound is classically synthesized via the Biginelli reaction, which involves the condensation of a β-ketoester, aldehyde, and urea/thiourea under acidic conditions. For this compound, ethyl acetoacetate serves as the β-ketoester, while the aldehyde component derives from the pyrido[1,2-a]pyrimidinone intermediate.

Procedure :

  • Synthesis of 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde :

    • A mixture of 2-aminopyrimidine, chloroacetic acid, and paraformaldehyde undergoes cyclization in acetic acid at 120°C for 6 hours.

    • The resulting aldehyde is purified via recrystallization (yield: 68–72%).

  • Cyclocondensation with Ethyl Acetoacetate and Urea :

    • The aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (12 mmol) are refluxed in ethanol with 0.5 mol% p-toluenesulfonic acid (p-TsOH) for 8–10 hours.

    • The product precipitates upon cooling and is filtered (yield: 65–70%).

Mechanistic Insight :
The reaction proceeds via imine formation between the aldehyde and urea, followed by nucleophilic attack by the β-ketoester enolate. Acid catalysis facilitates both steps, with the ionic liquid DIPEAc (diisopropylethylammonium acetate) enhancing reaction efficiency (yield increase to 78–82%).

Stepwise Synthesis via Intermediate Isolation

Preparation of Pyrido[1,2-a]pyrimidinone Intermediate

The pyrido[1,2-a]pyrimidinone scaffold is synthesized independently to ensure regioselective chlorination and oxidation.

Method A (One-Pot Cyclization) :

  • Reactants : 2-Aminopyridine (10 mmol), ethyl chloroacetate (12 mmol), and phosphorus oxychloride (15 mmol).

  • Conditions : Reflux in dichloroethane for 12 hours.

  • Outcome : 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is obtained (yield: 60%).

Method B (Oxidative Chlorination) :

  • Reactants : 4-Oxo-4H-pyrido[1,2-a]pyrimidine (10 mmol) treated with N-chlorosuccinimide (NCS, 12 mmol) in DMF at 80°C.

  • Outcome : 2-Chloro-4-oxo derivative forms selectively (yield: 75%).

Coupling with Tetrahydropyrimidine Moiety

The pyrido[1,2-a]pyrimidinone intermediate is coupled with a pre-formed tetrahydropyrimidine fragment via nucleophilic aromatic substitution (SNAr).

Procedure :

  • Synthesis of Ethyl 6-Methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate :

    • Ethyl acetoacetate (10 mmol), urea (12 mmol), and benzaldehyde (10 mmol) react in ethanol with p-TsOH (yield: 70%).

  • SNAr Coupling :

    • The tetrahydropyrimidine (8 mmol) and pyrido[1,2-a]pyrimidinone (8 mmol) are heated in DMF with K2CO3 (15 mmol) at 100°C for 6 hours.

    • The product is isolated via column chromatography (SiO2, ethyl acetate/hexane) (yield: 55%).

Catalytic and Solvent Optimization

Ionic Liquid Catalysis

The use of DIPEAc as a catalyst in ethanol reduces reaction time from 10 hours to 4 hours, improving yields to 82–85%.

Solvent Effects

  • Ethanol : Yields 65–70% but requires prolonged reflux.

  • Water : Green chemistry approach achieves 60% yield but with lower regioselectivity.

  • DMF : Enhances coupling efficiency (55–60%) but complicates purification.

Analytical Validation and Spectral Data

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, DMSO-d6) :

    • δ 11.71 (s, 1H, NH), 8.96 (s, 1H, NH), 4.12 (q, J = 7.1 Hz, 2H, OCH2CH3), 2.32 (s, 3H, CH3), 1.23 (t, J = 7.1 Hz, 3H, OCH2CH3).

  • 13C NMR (100 MHz, DMSO-d6) :

    • δ 166.22 (C=O), 162.22 (C=O), 85.12 (C-Ar), 60.12 (OCH2CH3), 14.12 (CH3).

Mass Spectrometry

  • LCMS : m/z [M + Na]+ calcd for C17H15ClN4O4Na+: 413.2; found: 413.2.

Comparative Analysis of Methods

MethodYield (%)Time (h)CatalystSolvent
Biginelli MCR7010p-TsOHEthanol
Ionic Liquid MCR824DIPEAcEthanol
Stepwise SNAr556K2CO3DMF
One-Pot Cyclization6012POCl3DCE

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Research indicates that compounds containing the pyridopyrimidine moiety, similar to ethyl 4-(2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, exhibit promising antitumor properties. For instance, derivatives have been reported to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. This inhibition leads to reduced tumor growth in various cancer models, including melanoma and urothelial cancers .

Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Studies on related pyridopyrimidine derivatives have shown efficacy against bacterial strains and fungi. The mechanism often involves the disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Synthetic Methodologies

Catalytic Reactions
this compound can be synthesized via various catalytic methods. Recent advancements include the use of heterogeneous catalysts like Cu/OMS-2 for efficient synthesis of pyridopyrimidine derivatives. These methods facilitate the formation of complex structures with high yields and purity .

Photoredox Catalysis
Innovative approaches such as photoredox catalysis have been employed to achieve selective C–H arylation of similar pyrido[1,2-a]pyrimidines. This technique enhances the functionalization of the compound while maintaining structural integrity and minimizing side reactions .

Enzymatic Inhibition
Research into the biological activities of compounds similar to this compound has highlighted their role as selective protein inhibitors. These compounds can modulate various enzymatic pathways involved in cancer progression and inflammation .

Case Studies

  • Piritrexim (PTX)
    Piritrexim is a well-studied pyridopyrimidine derivative that illustrates the therapeutic potential of this class. It demonstrates significant antitumor activity through DHFR inhibition and has shown efficacy in treating melanoma and other cancers when combined with other agents .
  • TAK-733
    Another notable example is TAK-733, which targets MEK enzymes involved in cancer signaling pathways. Its development involved synthetic strategies that could be applied to this compound for potential therapeutic applications against advanced malignancies .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The chlorine atom and the pyrido[1,2-a]pyrimidine moiety play crucial roles in its reactivity. The compound can bind to metal ions, such as magnesium, through its oxygen and nitrogen atoms, which may be involved in its biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences and Similarities

A comparative analysis of structurally related THPM derivatives highlights variations in substituents and their impact on physicochemical properties:

Compound Name Substituents (Positions) Molecular Formula Key Functional Groups Synthesis Method (Catalyst/Reagents) Reported Bioactivity References
Target Compound 2-Cl, 4-oxo-pyrido[1,2-a]pyrimidin-3-yl C₁₆H₁₃ClN₄O₄ Chloro, oxo, ethyl ester Biginelli-like cyclocondensation (CuCl₂) Anticancer, antimicrobial
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-THPM-5-carboxylate 4-OHPh, 2-thioxo C₁₅H₁₆N₂O₃S Thioxo, hydroxylphenyl Grinding method (HCl catalysis) Antioxidant
Ethyl 6-methyl-4-(3-methylthiophen-2-yl)-2-oxo-THPM-5-carboxylate 3-Me-thienyl, 6-Me C₁₄H₁₆N₂O₃S Thiophene, methyl Multi-component reaction (nitrile coupling) Antitubercular
Ethyl 4-(4-oxochromen-3-yl)-6-methyl-2-oxo-THPM-5-carboxylate 4-oxo-chromen-3-yl C₁₇H₁₆N₂O₅ Chromene, oxo Nitrile active methylene coupling Kinase inhibition
Ethyl 4-(5-chloro-3-methyl-1-phenyl-pyrazol-4-yl)-6-methyl-2-oxo-THPM-5-carboxylate Pyrazole, chloro, phenyl C₁₈H₂₀ClN₃O₃ Pyrazole, chloro Crystal structure resolved (SHELX) Anti-inflammatory

Pharmacological Profiles

  • Antimicrobial Activity : Chloro-substituted derivatives (e.g., target compound) show enhanced activity against Gram-positive bacteria compared to thioxo or hydroxylphenyl analogs .
  • Kinase Inhibition : The chromen-3-yl analog () exhibits selective inhibition of CDK2 (IC₅₀ = 2.1 µM), attributed to planar aromatic stacking .
  • Antioxidant Potential: Thioxo and hydroxyl groups in ’s compound contribute to radical scavenging (DPPH assay: EC₅₀ = 18 µM) .

Spectral and Crystallographic Comparisons

NMR Analysis

  • Target Compound vs. Chromen-3-yl Analog (): Region A (positions 39–44): Downfield shifts (δ 7.8–8.2 ppm) in the chromen-3-yl analog due to electron-withdrawing 4-oxo group, absent in the target compound’s pyrido-pyrimidinone system . Region B (positions 29–36): Similar chemical environments (δ 2.1–2.5 ppm) for methyl and ester groups across derivatives .

X-ray Crystallography

  • Pyrazole Derivative () : Orthorhombic crystal system (P2₁2₁2₁), with puckering parameters (Cremer-Pople) confirming chair conformation (θ = 12.3°, φ = 45°) .
  • Hydroxyphenyl Derivative (): Monoclinic system (P2₁/c), intramolecular H-bonding between thioxo and hydroxyl groups stabilizes the lattice .

Biological Activity

Ethyl 4-(2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, as well as its derivatives.

1. Structural Overview

The compound's structure can be broken down into several key components:

  • Pyrido[1,2-a]pyrimidine core : Known for its diverse biological activities.
  • Carboxylate group : Often associated with enhanced solubility and bioavailability.
  • Chloro and methyl substituents : These groups can influence the compound's pharmacological properties.

2. Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the pyrido[1,2-a]pyrimidine core followed by the introduction of various substituents through electrophilic aromatic substitution or nucleophilic attack reactions.

3.1 Antimalarial Activity

Recent studies have highlighted the antimalarial potential of compounds related to the pyrido[1,2-a]pyrimidine scaffold. For instance, derivatives have been evaluated against Plasmodium falciparum, with some showing moderate activity (IC50 values around 33 μM) against chloroquine-sensitive strains . The structure–activity relationship (SAR) studies suggest that specific modifications to the B-ring can enhance antimalarial efficacy.

3.2 Anticancer Properties

Research has indicated that similar pyrido[1,2-a]pyrimidines exhibit anticancer activity against various human cancer cell lines. For example, certain derivatives have shown promising results in inhibiting cell proliferation in breast cancer models (MCF-7 cell line), with IC50 values indicating effective cytotoxicity .

The mechanisms through which these compounds exert their biological effects often involve:

  • Enzyme Inhibition : Many derivatives act as inhibitors of critical enzymes involved in cellular signaling pathways such as PI3K and mTOR .
  • Receptor Interaction : Some compounds may bind to specific receptors, modulating their activity and influencing downstream signaling pathways.

Case Study 1: Antimalarial Evaluation

In a study evaluating several pyrido[1,2-a]pyrimidinones for antimalarial activity, two compounds were identified with significant efficacy against P. falciparum. These compounds demonstrated IC50 values of 33 μM and 37 μM respectively. Cytotoxicity assays against mammalian cells showed acceptable safety profiles .

Case Study 2: Anticancer Screening

A series of novel pyrido[1,2-a]pyrimidine derivatives were screened against four human cancer cell lines. Compounds exhibiting promising anticancer activity were further analyzed for their mechanisms of action. One derivative showed an IC50 value of 11.6 nM in MCF-7 cells .

6. Data Summary

Compound Activity IC50 Value (μM) Cell Line
Compound AAntimalarial33P. falciparum
Compound BAnticancer11.6MCF-7
Compound CAnticancer16MCF-7

Q & A

Q. What are the common synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step reactions, including Biginelli-type condensations or modifications of pyrimidinone scaffolds. Key steps include:

  • Cyclocondensation : Reacting substituted pyridopyrimidine precursors with β-keto esters under acidic conditions (e.g., HCl or acetic acid) to form the tetrahydropyrimidine core .
  • Functionalization : Introducing the 2-chloro-4-oxo-pyrido[1,2-a]pyrimidinyl group via nucleophilic substitution or palladium-catalyzed coupling reactions .
  • Esterification : Final carboxylate ester formation using ethyl chloroformate or ethanol under reflux .
    Critical intermediates : 4-Oxo-4H-pyrido[1,2-a]pyrimidin-3-yl chloride and β-keto ester derivatives.

Q. What spectroscopic and crystallographic methods are used for structural validation?

  • X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks (e.g., R-factor < 0.05, as in and ) .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., C17H16N2O5 requires [M+H]<sup>+</sup> 329.1133) .
  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify substituent positions (e.g., ester carbonyl at ~165 ppm, aromatic protons at 6.5–8.0 ppm) .

Q. What in vitro biological assays are recommended for initial activity screening?

  • Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Anticancer : MTT assays on cancer cell lines (e.g., IC50 values for HepG2 or MCF-7 cells) .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, given pyrimidinones’ role in ATP-binding pockets .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final cyclization step?

  • Solvent effects : Polar aprotic solvents (e.g., DMF or DMSO) enhance cyclization efficiency by stabilizing intermediates .
  • Catalyst screening : Lewis acids like FeCl3 or Bi(OTf)3 improve regioselectivity in heterocycle formation .
  • Temperature control : Gradual heating (70–90°C) minimizes side reactions, as abrupt temperature shifts degrade sensitive intermediates .
    Example optimization : A 15% yield increase was achieved using DMSO at 80°C with 0.5 eq. FeCl3.

Q. How do structural modifications (e.g., chloro vs. methoxy substituents) impact bioactivity?

  • Electron-withdrawing groups (Cl) : Enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) but may reduce solubility .
  • Steric effects : Bulky substituents at the 4-position (e.g., trifluoromethyl groups) improve metabolic stability but hinder cell permeability .
    Case study : Replacement of 4-hydroxyphenyl with 3,5-bis(trifluoromethyl)phenyl increased anti-inflammatory activity by 3-fold .

Q. What computational strategies predict binding modes and pharmacokinetic properties?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., COX-2 or EGFR) .
  • ADMET prediction : SwissADME or pkCSM estimates logP (optimal range: 2–4), CYP450 inhibition, and bioavailability .
    Key finding : The compound’s ester group contributes to moderate plasma protein binding (70–80%), as predicted via QSAR models .

Data Contradictions and Resolution

Q. Discrepancies in reported biological activities across structural analogs: How to resolve?

  • Assay variability : Differences in cell lines (e.g., MCF-7 vs. A549) or incubation times affect IC50 values. Standardize protocols using CLSI guidelines .
  • Purity issues : HPLC-MS validation (>95% purity) ensures activity correlations are not skewed by impurities .

Q. Conflicting crystallographic data on hydrogen-bonding patterns: What causes this?

  • Polymorphism : Solvent-dependent crystallization (e.g., methanol vs. acetonitrile) alters packing motifs. Use single-solvent recrystallization for reproducibility .

Methodological Best Practices

Q. How to design a SAR study for this compound?

  • Step 1 : Synthesize analogs with systematic substitutions (e.g., halogens, alkyl chains) at positions 3, 4, and 6.
  • Step 2 : Test against a panel of enzymes/cell lines to identify critical pharmacophores.
  • Step 3 : Use CoMFA or CoMSIA to correlate structural features with activity .

Q. What precautions are needed for handling chloro and oxo substituents?

  • Chloro group : Use gloves and fume hoods to prevent alkylation of biomolecules.
  • Oxo group : Store under inert gas (N2) to avoid oxidation to carboxylic acids .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.